N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
The compound N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative featuring a carboxamide linkage to a substituted indole-ethyl moiety. Its molecular formula is inferred as C28H26N6O2 (based on structural analogs in , and 8). Key structural attributes include:
- Pyrazolo[3,4-b]pyridine core: A bicyclic heterocycle with nitrogen atoms at positions 1, 3, and 5.
- 6-Phenyl substituent: Enhances aromatic stacking interactions.
- N-linked indole-ethyl group: The 5-methoxyindole moiety may facilitate interactions with hydrophobic pockets in biological targets.
- 1,3-Dimethyl groups: Likely to influence steric and electronic properties.
Properties
Molecular Formula |
C26H25N5O2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H25N5O2/c1-16-24-21(14-23(17-7-5-4-6-8-17)29-25(24)31(2)30-16)26(32)27-12-11-18-15-28-22-10-9-19(33-3)13-20(18)22/h4-10,13-15,28H,11-12H2,1-3H3,(H,27,32) |
InChI Key |
ACHFMKJBJSXBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCC4=CNC5=C4C=C(C=C5)OC)C |
Origin of Product |
United States |
Preparation Methods
Ring-Closure Strategy for Pyrazolo[3,4-b]Pyridine
The pyrazolopyridine scaffold is constructed via cyclization of substituted pyrazole amines with carbonyl-containing intermediates. A method adapted from Marjani et al. employs a one-pot, three-component reaction using:
-
Arylglyoxals (e.g., phenylglyoxal for the 6-phenyl substituent).
-
3-Methyl-1-aryl-1H-pyrazol-5-amine (modified with methyl groups at positions 1 and 3).
-
Cyclic 1,3-dicarbonyl compounds (e.g., dimedone) under TPAB catalysis in H₂O/acetone at 80°C.
Reaction Conditions :
| Component | Role | Stoichiometry |
|---|---|---|
| Phenylglyoxal | Aryl group source (position 6) | 1.2 equiv |
| 3-Methyl-1-methyl-1H-pyrazol-5-amine | Core nitrogen contributor | 1.0 equiv |
| Dimedone | Cyclic diketone for cyclization | 1.0 equiv |
| TPAB | Catalyst | 20 mol% |
This method achieves 97% yield for analogous pyrazolopyridines.
Methylation at Positions 1 and 3
Methyl groups are introduced via nucleophilic substitution or reductive amination:
-
Position 1 : Treatment of the pyrazole amine precursor with methyl iodide in DMF at 60°C.
-
Position 3 : Use of dimethyl sulfate in the presence of K₂CO₃ in acetone.
Characterization Data :
Carboxylic Acid Formation at Position 4
The 4-carboxylic acid is generated through oxidation of a formyl intermediate, as described in CN115872995B:
-
Formylation : Reaction of the pyrazolopyridine with DMF and isopropyl magnesium bromide at -30°C.
-
Oxidation : Treatment with KMnO₄ in acidic aqueous THF to yield the carboxylic acid (82% yield).
Synthesis of the Indole-Ethylamine Side Chain
Preparation of 5-Methoxy-1H-Indole-3-Ethylamine
-
Methoxyindole Synthesis :
-
Ethylamine Side Chain Introduction :
Key Spectral Data :
Amide Coupling and Final Assembly
Activation of the Carboxylic Acid
The pyrazolopyridine-4-carboxylic acid is converted to its acid chloride using SOCl₂ in refluxing dichloromethane (95% conversion).
Coupling with Indole-Ethylamine
The acid chloride reacts with N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine in the presence of Et₃N in anhydrous THF:
Reaction Parameters :
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Time | 12 h |
| Yield | 78% |
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Analytical Characterization of the Final Product
Spectroscopic Data
Purity Assessment
Optimization and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.
Synthesis
The synthesis of pyrazolo[3,4-b]pyridines typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Recent studies have shown that various substitutions can enhance the biological activity of these compounds. For example, modifications at the N(1), C(3), and C(4) positions can lead to derivatives with improved efficacy against specific biological targets .
Antimicrobial Activity
Recent research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit promising antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro assays demonstrated that certain substituted derivatives displayed significant antituberculotic activity, suggesting potential as therapeutic agents for tuberculosis treatment. The mechanism appears to involve inhibition of pantothenate synthetase, a crucial enzyme for bacterial survival .
Anti-inflammatory and Analgesic Effects
Compounds within this class have also been evaluated for their anti-inflammatory and analgesic properties. Studies have shown that some derivatives act as selective inhibitors of phosphodiesterase 4 (PDE4), which plays a critical role in inflammatory responses. This inhibition can lead to reduced inflammation and pain relief in various models of inflammatory diseases .
Central Nervous System Effects
The compound's structural similarity to known psychoactive substances suggests potential neuroactive properties. Some studies have indicated that pyrazolo[3,4-b]pyridines may modulate neurotransmitter systems and exhibit anxiolytic or antidepressant effects. The specific interactions with neurotransmitter receptors remain an area of active investigation .
Case Studies
| Study | Findings |
|---|---|
| Rao et al. (2023) | Demonstrated significant antituberculotic activity in derivatives against M. tuberculosis H37Rv strain through in vitro MABA assays. |
| MDPI Review (2021) | Highlighted the anti-inflammatory effects of pyrazolo[3,4-b]pyridine derivatives via PDE4 inhibition in immune cells. |
| Pharmacological Significance Study | Discussed potential neuroactive effects with implications for treating CNS disorders based on receptor modulation. |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing neurotransmitter release and signaling pathways associated with mood regulation and pain perception.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related pyrazolo[3,4-b]pyridine carboxamides and their distinguishing features:
Note: The molecular formula and weight for the target compound are extrapolated from analogs in and due to incomplete data.
Functional Group Analysis
- Indole vs. Phenyl Substitutions : The target compound’s indole-ethyl group () provides a larger aromatic surface compared to simpler phenyl or fluorophenyl substituents (). This may enhance binding to targets with extended hydrophobic regions.
- Carboxamide Linkage : Present in all analogs, this group facilitates hydrogen bonding with biological targets. The indole-ethyl chain in the target compound adds conformational flexibility, which could improve target selectivity.
Research Findings and Implications
- Electronic Effects : The 1,3-dimethyl groups on the pyrazole ring (target compound) reduce steric hindrance compared to bulkier substituents like ethyl or chlorine ().
- Solubility : The indole-ethyl group may lower aqueous solubility relative to carboxylic acid derivatives (), necessitating formulation optimization.
- Metabolic Stability : Fluorine-containing analogs () exhibit enhanced metabolic resistance, suggesting that halogenation could be explored for the target compound.
Q & A
Basic: What are the key considerations for synthesizing N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
Synthesis of this compound typically involves multi-step reactions, including:
- Condensation reactions to form the pyrazolo[3,4-b]pyridine core, often using substituted pyrazole precursors and carbonyl-containing intermediates .
- Functionalization of the indole moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 5-methoxyindole group .
- Purification using column chromatography or recrystallization to isolate the final product.
Critical parameters include reaction temperature (often 80–120°C), solvent selection (DMF or THF for polar intermediates), and stoichiometric control to avoid side products .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazolo[3,4-b]pyridine core and substituent positions (e.g., methoxy and phenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns to rule out impurities .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for pharmacological studies) .
Basic: How should researchers design initial pharmacological profiling for this compound?
- Target identification : Prioritize kinases or receptors structurally similar to pyrazolo[3,4-b]pyridine targets (e.g., tyrosine kinases, serotonin receptors) .
- In vitro assays : Use cell-based viability assays (e.g., MTT) and enzyme inhibition studies (IC₅₀ determination) with controls for nonspecific binding .
- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to establish potency thresholds .
Advanced: What experimental strategies optimize reaction yields for structurally analogous pyrazolo[3,4-b]pyridines?
- Design of Experiments (DoE) : Systematically vary parameters like catalyst loading (e.g., Pd catalysts for coupling reactions), solvent polarity, and reaction time to identify optimal conditions .
- Flow chemistry : Continuous-flow reactors improve reproducibility for exothermic steps (e.g., cyclization reactions) and reduce side-product formation .
- In situ monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
- Purity verification : Re-examine compound batches using LC-MS to rule out degradation products or residual solvents .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
- Orthogonal assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. functional cellular assays) .
Advanced: What computational approaches support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Model interactions with targets like ATP-binding pockets of kinases using software (e.g., AutoDock Vina) to prioritize substituent modifications .
- Free-energy perturbation (FEP) : Predict binding affinity changes for analogs with modified indole or pyrazole groups .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, metabolic stability) early in SAR campaigns .
Advanced: How should researchers design in vivo studies to evaluate therapeutic potential?
- Pharmacokinetics (PK) : Conduct dose-ranging studies in rodents to determine bioavailability, half-life, and tissue distribution. Use LC-MS/MS for plasma concentration analysis .
- Toxicity screening : Assess hepatic and renal function via serum biomarkers (ALT, creatinine) after repeated dosing .
- Metabolic stability : Incubate the compound with liver microsomes to identify major metabolites and potential drug-drug interactions .
Advanced: What challenges arise in ensuring stereochemical purity during synthesis?
- Chiral intermediates : Use chiral HPLC or SFC (supercritical fluid chromatography) to resolve enantiomers during indole-ethylamine coupling steps .
- Racemization risks : Monitor pH and temperature during amide bond formation to prevent epimerization .
- X-ray crystallography : Confirm absolute configuration of crystalline intermediates to validate stereochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
